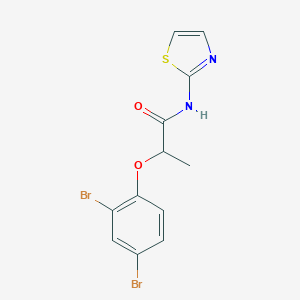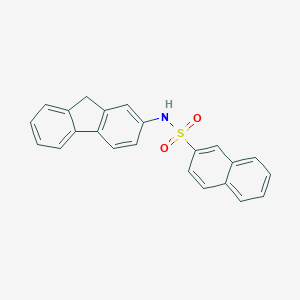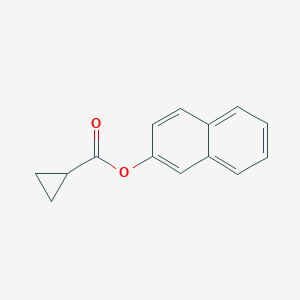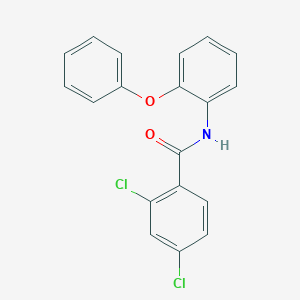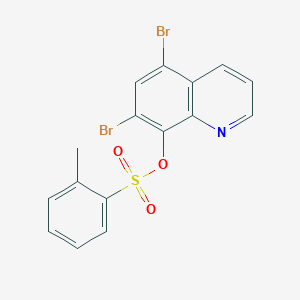
5,7-Dibromo-8-quinolinyl 2-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-8-quinolinyl 2-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBQMS and is a derivative of quinoline.
Scientific Research Applications
DBQMS has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DBQMS has been studied as a potential drug candidate due to its ability to inhibit the growth of cancer cells. In materials science, DBQMS has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In analytical chemistry, DBQMS has been used as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of DBQMS is not fully understood. However, studies have shown that DBQMS inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DBQMS has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
DBQMS has been shown to have both biochemical and physiological effects. Biochemically, DBQMS has been shown to inhibit the activity of topoisomerase II, which leads to DNA damage and cell death. Physiologically, DBQMS has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
DBQMS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro. However, DBQMS has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DBQMS. One direction is to further investigate its potential as a drug candidate for the treatment of cancer. Another direction is to explore its applications in materials science, such as the synthesis of new MOFs. Additionally, research could focus on improving the solubility of DBQMS in water to expand its potential applications in lab experiments.
Synthesis Methods
The synthesis of DBQMS involves the reaction of 5,7-dibromoquinoline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure DBQMS.
properties
Molecular Formula |
C16H11Br2NO3S |
|---|---|
Molecular Weight |
457.1 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Br2NO3S/c1-10-5-2-3-7-14(10)23(20,21)22-16-13(18)9-12(17)11-6-4-8-19-15(11)16/h2-9H,1H3 |
InChI Key |
WKYXULGPLLGJEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




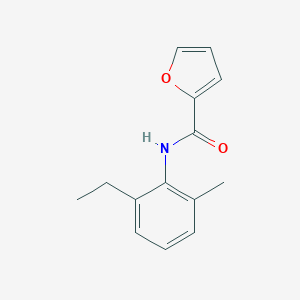

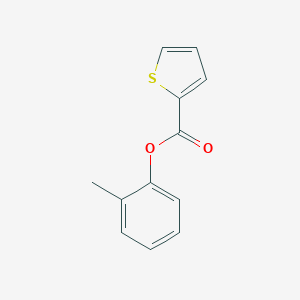

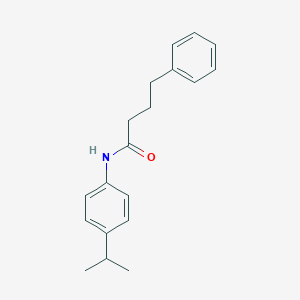
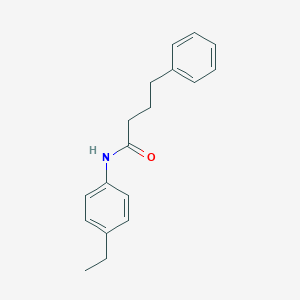
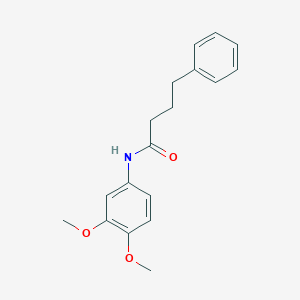
![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)
